3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
CAS No.: 956200-16-1
Cat. No.: VC6583988
Molecular Formula: C22H24N2O2
Molecular Weight: 348.446
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956200-16-1 |
|---|---|
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 348.446 |
| IUPAC Name | 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C22H24N2O2/c1-16(2)11-12-26-21-10-9-18(13-17(21)3)22-19(15-25)14-24(23-22)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3 |
| Standard InChI Key | FVLLHGONGSVCAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C |
Introduction
Chemical Identity and Molecular Characterization
Basic Chemical Properties
3-[3-Methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an aromatic heterocyclic compound with the molecular formula and a molecular weight of 348.446 g/mol . Its IUPAC name systematically describes the substitution pattern: a pyrazole ring substituted at position 1 with a phenyl group, at position 3 with a 3-methyl-4-(3-methylbutoxy)phenyl moiety, and at position 4 with a carbaldehyde functional group. The compound’s SMILES notation (CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C) and InChIKey (FVLLHGONGSVCAH-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic features .
Table 1: Fundamental molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 348.446 g/mol | |
| CAS Registry Number | 956200-16-1 | |
| SMILES | CC1=C(C=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)OCCC(C)C | |
| InChIKey | FVLLHGONGSVCAH-UHFFFAOYSA-N |
Structural Elucidation and Crystallography
Single-crystal X-ray diffraction studies of analogous pyrazole derivatives, such as 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, reveal monoclinic crystal systems () with unit cell parameters . These studies underscore the planar geometry of the pyrazole core and the torsional flexibility imparted by the 3-methylbutoxy side chain, which adopts a gauche conformation to minimize steric hindrance . The carbaldehyde group at position 4 participates in weak intermolecular C–H···O hydrogen bonds, stabilizing the crystal lattice .
Synthetic Routes and Reactivity
Multi-Step Synthesis
The synthesis of 3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically proceeds via a three-step sequence:
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Condensation: 3-Methyl-4-(3-methylbutoxy)acetophenone reacts with phenylhydrazine to form the corresponding hydrazone.
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Cyclization: Vilsmeier-Haack formylation introduces the carbaldehyde group at position 4 of the pyrazole ring.
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Etherification: Alkylation of the phenolic oxygen with 1-bromo-3-methylbutane under basic conditions yields the final product.
Table 2: Key reaction conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | POCl₃, DMF, 0°C → 80°C, 12 h | 68% |
| Etherification | K₂CO₃, DMF, 80°C, 24 h | 72% |
Functional Group Reactivity
The carbaldehyde moiety at position 4 serves as a strategic handle for further derivatization:
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Nucleophilic addition: Reacts with Grignard reagents to form secondary alcohols.
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Condensation reactions: Forms Schiff bases with primary amines, enabling the construction of imine-linked coordination polymers.
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Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group, enhancing solubility for biological assays.
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aryl and alkoxy substituents. It remains stable under inert atmospheres but undergoes slow oxidation in the presence of atmospheric oxygen, necessitating storage at −20°C in amber vials.
Spectroscopic Fingerprints
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IR Spectroscopy: Strong absorption at 1685 cm⁻¹ () and 1602 cm⁻¹ () .
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¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.72–7.68 (m, 2H, Ar–H), 7.51–7.45 (m, 3H, Ar–H), 6.92 (d, J = 8.4 Hz, 1H, Ar–H), 6.78 (s, 1H, Ar–H), 4.02 (t, J = 6.4 Hz, 2H, OCH₂), 2.58–2.52 (m, 1H, CH(CH₃)₂), 2.32 (s, 3H, Ar–CH₃), 1.78–1.70 (m, 2H, CH₂), 1.01 (d, J = 6.8 Hz, 6H, (CH₃)₂) .
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